N-(2-(N-cyclohexylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-(N-cyclohexylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that belongs to the class of benzodioxole derivatives. Benzodioxole derivatives are known for their broad spectrum of biological activities, including antihypertensive, anti-inflammatory, analgesic, antitumor, and antiparasitic properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-(2-(N-cyclohexylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the benzodioxole core: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the carboxamide group: This step involves the reaction of the benzodioxole derivative with an appropriate amine, such as cyclohexylamine, under suitable conditions.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-(2-(N-cyclohexylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(N-cyclohexylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to the inhibition of epidermal growth factor receptor (EGFR) and induction of apoptosis in cancer cells . The compound may also interact with other cellular pathways, leading to its antiparasitic effects .
Comparison with Similar Compounds
N-(2-(N-cyclohexylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can be compared with other benzodioxole derivatives, such as:
Properties
IUPAC Name |
N-[2-(cyclohexylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c19-16(12-6-7-14-15(10-12)23-11-22-14)17-8-9-24(20,21)18-13-4-2-1-3-5-13/h6-7,10,13,18H,1-5,8-9,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWIGKTVXPVKQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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